molecular formula C12H17N3O B1305026 3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol CAS No. 631843-69-1

3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol

Cat. No. B1305026
M. Wt: 219.28 g/mol
InChI Key: XZQRZLSYXRJVPG-UHFFFAOYSA-N
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Description

Mixed Ligand Metal-Complexes Synthesis Analysis

The synthesis of mixed ligand metal-complexes involving 2-amino-1-ethylbenzimidazole as a co-ligand has been successfully performed with metals such as Cu(II), Co(II), Zn(II), and Ni(II). These complexes were synthesized using a Schiff base derived from a pyrazole compound and characterized through various spectroscopic methods, including FT-IR, 1H NMR, and X-ray absorption spectroscopy. The crystal structure of the nickel complex revealed coordination through the endocyclic nitrogen atom of the benzimidazole ring. Time-dependent DFT calculations were used to analyze the electronic transitions observed in the UV-Vis spectra of these chelates .

Molecular Structure Analysis

The molecular structure of the nickel complex containing 2-amino-1-ethylbenzimidazole was determined using X-ray diffraction, which showed that the ligand coordinates through the nitrogen atom. This coordination mode is typical for benzimidazole derivatives when acting as ligands in metal complexes. The electronic structure and transitions were further analyzed using quantum-chemical calculations, providing insight into the nature of the bonding and electronic properties of the complex .

Chemical Reactions Analysis

The 2-amino-1-ethylbenzimidazole ligand has been shown to participate in the formation of metal complexes, as evidenced by the synthesis of various metal chelates. The coordination chemistry of this ligand is significant due to its ability to donate a pair of electrons from the nitrogen atom, which is essential for the stability and formation of these complexes. The reactivity of the ligand in forming metal complexes is indicative of its potential in various applications, including catalysis and material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized metal complexes were characterized using elemental analysis, FT-IR, 1H NMR, and magnetic measurements. These techniques provided information on the composition, bonding environment, and magnetic properties of the complexes. The use of DFT calculations complemented the experimental data, offering a theoretical perspective on the properties of the metal-ligand system. The coordination of 2-amino-1-ethylbenzimidazole to different metal centers resulted in complexes with distinct properties, which could be tuned for specific applications .

Scientific Research Applications

Application in DNA-binding studies

  • Scientific Field: Biochemistry .
  • Summary of the Application: The compound 1,3-bis(1-ethylbenzimidazol-2-yl)-2-thiapropane (bebt), which is structurally similar to “3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol”, has been used in the synthesis of a silver(I) complex. This complex has been studied for its DNA-binding properties .
  • Methods of Application: The complex [Ag(bebt)(cinnamate)] was synthesized and characterized by physico-chemical and spectroscopic methods. Single-crystal X-ray diffraction was used to reveal the coordination environment of the Ag(I) complex .
  • Results or Outcomes: Experimental studies indicated that the free ligand and the complex bind to DNA via the intercalation mode, and the binding affinity of the complex was found to be greater than that of just bebt .

Application in Antioxidant Activities

  • Scientific Field: Biochemistry .
  • Summary of the Application: Another similar compound, 1,3-bis(1-benzylbenzimidazol-2-yl)-2-oxapropane (bobb), has been used in the synthesis of a silver(I) complex. This complex has been studied for its antioxidant activities .
  • Methods of Application: The complex [Ag(crotonate)(bobb)] was synthesized and characterized by physicochemical and spectroscopic methods, as well as by X-ray single-crystal diffraction .
  • Results or Outcomes: The DNA-binding properties of these complexes have been investigated by fluorescence, electronic absorption, and viscosity measurements. Complex 2 also exhibits excellent hydroxyl radical scavenging activity .

properties

IUPAC Name

3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-15-11-7-4-3-6-10(11)14-12(15)13-8-5-9-16/h3-4,6-7,16H,2,5,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQRZLSYXRJVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387963
Record name 3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol

CAS RN

631843-69-1
Record name 3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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